Product packaging for 2-(2,4-Dimethoxybenzoyl)pyridine(Cat. No.:CAS No. 898780-42-2)

2-(2,4-Dimethoxybenzoyl)pyridine

Cat. No.: B1324189
CAS No.: 898780-42-2
M. Wt: 243.26 g/mol
InChI Key: AGQJUAXUYVZJQQ-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxybenzoyl)pyridine is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO3 B1324189 2-(2,4-Dimethoxybenzoyl)pyridine CAS No. 898780-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dimethoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-10-6-7-11(13(9-10)18-2)14(16)12-5-3-4-8-15-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQJUAXUYVZJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642026
Record name (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-42-2
Record name Methanone, (2,4-dimethoxyphenyl)-2-pyridinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Framework and Synthetic Utility of Benzoylpyridine Derivatives

Benzoylpyridines represent a class of aromatic ketones that feature a pyridine (B92270) ring attached to a benzoyl group. The structural framework of these molecules is defined by the relative positions of the carbonyl group and the nitrogen atom within the pyridine ring, leading to 2-, 3-, and 4-benzoylpyridine (B1666322) isomers, each with distinct electronic and steric properties. 2-(2,4-Dimethoxybenzoyl)pyridine belongs to the 2-substituted class, where the benzoyl moiety is positioned adjacent to the heteroatom. This proximity allows for potential chelation with metal ions, a property that is extensively exploited in coordination chemistry and catalysis.

The synthetic utility of benzoylpyridine derivatives is vast and varied. They serve as crucial intermediates in the preparation of more complex molecules, including pharmaceuticals and functional materials. The carbonyl group can be a handle for a wide array of chemical transformations, such as reduction to alcohols, conversion to imines, and participation in various coupling reactions. The pyridine ring, on the other hand, can be functionalized through electrophilic or nucleophilic substitution, depending on the reaction conditions and the substitution pattern of the ring.

The synthesis of benzoylpyridines can be achieved through several established methodologies. A common approach involves the Friedel-Crafts acylation of pyridine with a substituted benzoyl chloride, although this can be challenging due to the deactivation of the pyridine ring by the Lewis acid catalyst. Alternative routes include the oxidation of corresponding diarylmethanes or the reaction of pyridyl organometallic reagents with benzaldehydes followed by oxidation. For this compound specifically, a plausible synthetic route would involve the reaction of a 2-pyridyl organolithium or Grignard reagent with 2,4-dimethoxybenzoyl chloride.

Significance of the Pyridine and Dimethoxybenzoyl Moieties in Organic Synthesis and Materials Science

The distinct properties of 2-(2,4-Dimethoxybenzoyl)pyridine are a direct consequence of the synergistic interplay between its two core components: the pyridine (B92270) ring and the dimethoxybenzoyl group.

The pyridine moiety is a six-membered heteroaromatic ring that is isoelectronic with benzene (B151609). ontosight.ai The presence of the nitrogen atom, however, imparts a dipole moment and a basic character to the ring, making it a versatile building block in organic synthesis. nih.govresearchgate.net Pyridine and its derivatives are ubiquitous in nature, found in essential biomolecules like nicotine (B1678760) and vitamin B6. In the laboratory, the pyridine scaffold is a cornerstone for the development of ligands for catalysis, pharmaceuticals, and agrochemicals. nih.govnih.gov Its ability to act as a hydrogen bond acceptor and its tunable electronic properties through substitution make it a favored component in the design of functional materials, including organic light-emitting diodes (OLEDs) and sensors. ontosight.ai

Advanced Spectroscopic Characterization and Solid State Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-(2,4-dimethoxybenzoyl)pyridine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular connectivity and environment of each atom.

High-resolution ¹H NMR spectroscopy is instrumental in identifying the number, type, and connectivity of protons within the this compound molecule. The chemical shifts (δ) of the proton signals are indicative of their electronic environment, while the coupling patterns (J) reveal the spatial relationships between neighboring protons.

The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the protons of the pyridine (B92270) ring and the dimethoxybenzoyl group. The protons on the pyridine ring often appear in the downfield region of the spectrum due to the electron-withdrawing nature of the nitrogen atom. The protons of the dimethoxy-substituted benzene (B151609) ring show characteristic shifts influenced by the electron-donating methoxy (B1213986) groups. The two methoxy groups themselves give rise to sharp singlet signals.

¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine-H68.65 - 8.75d~4.8
Pyridine-H47.85 - 7.95dt~7.7, 1.8
Pyridine-H37.75 - 7.85d~7.9
Pyridine-H57.45 - 7.55ddd~7.6, 4.8, 1.2
Benzoyl-H67.35 - 7.45d~8.4
Benzoyl-H56.55 - 6.65dd~8.4, 2.3
Benzoyl-H36.45 - 6.55d~2.3
OCH₃ (C4)3.85 - 3.95s-
OCH₃ (C2)3.75 - 3.85s-

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, allowing for the complete mapping of the carbon skeleton.

The carbonyl carbon of the benzoyl group is typically observed as a highly deshielded signal in the downfield region of the spectrum. The carbons of the aromatic rings appear in the intermediate region, with their specific chemical shifts influenced by the attached substituents. The carbons of the two methoxy groups are found in the upfield region.

¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O193.0 - 194.0
Pyridine-C2154.0 - 155.0
Benzoyl-C2163.0 - 164.0
Benzoyl-C4160.0 - 161.0
Pyridine-C6148.0 - 149.0
Pyridine-C4136.0 - 137.0
Benzoyl-C6133.0 - 134.0
Pyridine-C3126.0 - 127.0
Pyridine-C5125.0 - 126.0
Benzoyl-C1121.0 - 122.0
Benzoyl-C5105.0 - 106.0
Benzoyl-C398.0 - 99.0
OCH₃ (C4)55.5 - 56.5
OCH₃ (C2)55.0 - 56.0

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to further confirm the structural assignment of this compound.

COSY spectra reveal proton-proton couplings, helping to establish the connectivity of protons within the pyridine and benzoyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the protonated carbons.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the pyridine ring, the carbonyl group, and the dimethoxybenzoyl moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically observed in the range of 1660-1680 cm⁻¹. Other significant bands include those for the C-O stretching of the methoxy groups and the C=C and C=N stretching vibrations of the aromatic rings. The C-H stretching vibrations of the aromatic and methoxy groups are also present.

Key IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (OCH₃)2800 - 3000
Carbonyl (C=O) Stretch1660 - 1680
Aromatic C=C and C=N Stretch1400 - 1600
Asymmetric C-O-C Stretch (Aryl Ether)1250 - 1270
Symmetric C-O-C Stretch (Aryl Ether)1020 - 1040

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions and Bandgap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound typically shows absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, which are generally more intense, arise from the conjugated π-systems of the pyridine and benzoyl rings. The n → π* transitions, which are typically weaker, involve the non-bonding electrons on the nitrogen and oxygen atoms. The position and intensity of these bands can be influenced by the solvent polarity. From the onset of the absorption spectrum, the optical bandgap of the material can be estimated.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.

Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, often resulting in the observation of the protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum can provide further structural information by revealing characteristic neutral losses or fragment ions, such as the loss of a methoxy group or the cleavage of the bond between the carbonyl group and the pyridine ring.

X-ray Diffraction Analysis for Precise Three-Dimensional Structure

Following an extensive review of scientific literature, it has been determined that detailed experimental data from single-crystal X-ray diffraction, Hirshfeld surface analysis, and energy-framework calculations for the specific compound this compound are not publicly available. The following sections outline the principles of these analytical techniques and describe the type of information they would yield, based on studies of structurally related pyridine and benzoyl derivatives.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsion angles, which collectively define the molecule's geometry and conformational state in the solid phase.

For a molecule like this compound, SC-XRD analysis would elucidate the relative orientation of the pyridine and the 2,4-dimethoxybenzoyl rings. A key parameter would be the dihedral angle between the planes of these two aromatic systems. Theoretical calculations on related structures, such as 2-(2',4'-dinitrobenzyl)pyridine, have shown that significant twisting can occur between the pyridine and benzene rings, with calculated dihedral angles around 46°. This twisting is influenced by steric hindrance and electronic interactions between the two ring systems and their substituents. The analysis would also reveal the planarity of the individual rings and the orientation of the methoxy groups relative to the benzene ring.

Table 1: Hypothetical Crystallographic and Refinement Data for this compound (Note: This table is illustrative, as experimental data is not available. Values are based on typical data for similar organic molecules.)

ParameterValue
Chemical formulaC14H13NO3
Formula weight243.26 g/mol
Crystal systemMonoclinic
Space groupP21/c
a (Å)~10.5
b (Å)~8.8
c (Å)~13.2
β (°)~98.5
Volume (Å3)~1200
Z4
Calculated density (g/cm3)~1.35

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Crystal packing analysis examines how individual molecules are arranged in the crystal lattice. This arrangement is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, the absence of strong hydrogen bond donors (like N-H or O-H) suggests that weaker interactions would dominate the crystal packing.

Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds would likely be significant. The oxygen atoms of the methoxy and carbonyl groups, as well as the nitrogen atom of the pyridine ring, can act as hydrogen bond acceptors for hydrogen atoms on the aromatic rings of neighboring molecules. jyu.fi These interactions often link molecules into chains or sheets. researchgate.netsigmaaldrich.com

π-π Stacking: Aromatic rings in adjacent molecules can interact through π-π stacking. researchgate.net This can involve face-to-face or offset arrangements of the pyridine and dimethoxybenzene rings. In related structures, centroid-centroid distances for such interactions are typically in the range of 3.6 to 4.4 Å. researchgate.netnih.gov These interactions are crucial for the stabilization of layered or columnar supramolecular architectures.

Studies on similar pyrimidine (B1678525) derivatives show the formation of dimers through hydrogen bonding, which are then further linked into chains by π-π stacking interactions. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed breakdown of the different types of intermolecular contacts. The surface is colored according to various properties, such as dnorm, which highlights regions of close contact.

For this compound, a Hirshfeld analysis would provide quantitative percentages for the various interactions contributing to the crystal packing. Based on analogous molecules, it is expected that H···H contacts would comprise the largest portion of the surface area, often exceeding 50%. nih.govresearchgate.net Other significant contributions would come from C···H/H···C, O···H/H···O, and N···H/H···N contacts. nih.govresearchgate.netnih.gov The analysis generates 2D "fingerprint plots," which graphically summarize the distribution of intermolecular contact distances, with characteristic spikes indicating specific interactions like hydrogen bonding. nih.govjournalcsij.com

Table 2: Predicted Contributions to the Hirshfeld Surface for this compound (Note: This table is illustrative and based on data from similar compounds. nih.govresearchgate.netnih.gov)

Interaction TypePredicted Contribution (%)
H···H~50 - 60%
C···H / H···C~20 - 25%
O···H / H···O~10 - 15%
N···H / H···N~5 - 10%
Other (C···C, C···O, etc.)<5%

Applications and Advanced Materials Development

Development of Tailored Electronic and Optical Materials

The electronic properties of 2-(2,4-dimethoxybenzoyl)pyridine, influenced by the interplay between the electron-withdrawing pyridine (B92270) ring and the electron-donating dimethoxybenzoyl group, make it a candidate for investigation in optoelectronic applications.

Organic Semiconductors and Conductive Polymers (e.g., Polyacetylene-Based Polyelectrolytes)

While there is no specific research detailing the use of this compound in organic semiconductors or conductive polymers, the broader class of pyridine-containing organic molecules has been explored for such applications. Pyridine derivatives can be incorporated into polymeric chains to influence their electronic properties and intermolecular interactions. For instance, pyridine-based benzoquinone derivatives have been investigated as organic cathode materials for sodium-ion batteries, demonstrating the potential of such systems in energy storage applications. rsc.orgrsc.org The presence of the pyridine moiety in these materials can enhance their stability and performance. rsc.orgresearchgate.net

The general strategy involves creating conjugated systems where the pyridine unit can either be part of the main polymer backbone or a pendant group. The electron-deficient nature of the pyridine ring can be balanced by electron-donating groups to tune the material's band gap and conductivity. The methoxy (B1213986) groups in this compound would act as strong electron donors, potentially lowering the oxidation potential and modifying the electronic structure of any resulting polymer.

Photochromic Systems and Optical Data Storage

Photochromic materials, which undergo reversible changes in their absorption spectra upon irradiation with light, are of great interest for applications such as optical data storage and molecular switches. nih.govgoogle.com Spiropyrans are a well-known class of photochromic compounds where a spiro linkage enables the reversible conversion between two isomers with distinct optical properties. nih.govnih.gov

Although this compound itself is not a traditional photochromic molecule, its derivatives could potentially be designed to exhibit such properties. The core structure could be integrated into larger systems that do exhibit photochromism. For example, the pyridine unit can act as a proton crane in molecular switches, facilitating long-range proton transfer upon photoexcitation, which leads to a change in the molecule's electronic and absorption properties. mdpi.com The photophysical properties of benzoyl derivatives are sensitive to substituent effects, which can be exploited to fine-tune their electronic transitions. nih.govqut.edu.au The development of photoresponsive metal-organic frameworks (MOFs) also highlights the potential for incorporating such ligands into tunable materials. nih.gov

Role in Coordination Chemistry and Ligand Design

The most prominent and well-explored potential application of this compound lies in its function as a ligand in coordination chemistry. The 2-benzoylpyridine (B47108) framework is a classic bidentate N,O-chelating ligand, capable of forming stable complexes with a wide variety of transition metals. nih.govrsc.orgmdpi.com

Chelation and Complexation with Transition Metals

The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group in this compound can coordinate to a single metal center, forming a stable five-membered chelate ring. The chemistry of pyridine and its derivatives is rich, and they are known to form stable complexes with numerous metal ions. researchgate.netmdpi.com The addition of electron-donating methoxy groups on the benzoyl ring is expected to increase the electron density on the carbonyl oxygen, potentially enhancing its donor capacity and influencing the stability and electronic properties of the resulting metal complexes.

Research on related 2-benzoylpyridine derivatives has shown their ability to form complexes with various transition metals, including palladium(II), copper(II), nickel(II), zinc(II), and iron(III). rsc.orgmdpi.com For example, 2-benzoylpyridine N-methyl-N-phenylhydrazone reacts with palladium(II) sources to form coordination compounds with an N(py)^N(im) chelate ring. rsc.org Similarly, 2-benzoylpyridine 4-allylthiosemicarbazone forms both mononuclear and dimeric complexes with several 3d metals. mdpi.com The stability of these complexes makes them interesting for various applications, from catalysis to materials science.

Table 1: Examples of Metal Complexes with 2-Benzoylpyridine Derivatives

LigandMetal IonResulting Complex StructureReference
2-Benzoylpyridine N-methyl-N-phenylhydrazonePalladium(II)Mononuclear with N(py)^N(im) chelate ring rsc.org
2-Benzoylpyridine 4-allylthiosemicarbazoneCopper(II)Dimeric with sulfur atom bridging mdpi.com
2-Benzoylpyridine 4-allylthiosemicarbazoneNickel(II)Mononuclear mdpi.com
2-Benzoylpyridine 4-allylthiosemicarbazoneZinc(II)Mononuclear mdpi.com
2-Benzoylpyridine 4-allylthiosemicarbazoneIron(III)Mononuclear mdpi.com

This table is based on data for related compounds and is for illustrative purposes.

Application as Ligands in Homogeneous and Heterogeneous Catalysis

Complexes of 2-benzoylpyridine and its derivatives have been investigated as catalysts in a variety of organic transformations. The coordination of the ligand to a metal center can modulate its reactivity and create a specific environment for catalytic reactions. For instance, copper(II) complexes with benzotriazole-based ligands containing pyridyl arms have been used as precatalysts for A³ coupling reactions. researchgate.net Gold(III) complexes with a 2-benzoylpyridine ligand have been shown to be critical for protein labeling through a rare aryl-alkynyl cross-coupling reaction. nih.gov

While there are no specific reports on the catalytic use of this compound complexes, the principles of ligand design in catalysis suggest its potential. The electronic properties imparted by the dimethoxy groups could influence the catalytic activity of the metal center. For example, the increased electron density on the metal could enhance its reactivity in certain oxidative addition steps. Furthermore, immobilizing such complexes on solid supports could lead to the development of heterogeneous catalysts with improved reusability.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of this compound to participate in such interactions, including coordination bonds and hydrogen bonds, makes it a potential building block for the construction of complex supramolecular architectures. nih.gov

Pyridine-appended ligands are widely used in the metal-driven self-assembly of discrete molecular structures, such as macrocycles and cages. rsc.orgresearchgate.netpsu.edu The defined coordination vectors of the pyridine nitrogen and carbonyl oxygen in this compound could direct the formation of predictable and well-defined metallosupramolecular assemblies. fu-berlin.deacs.org These structures can have applications in areas such as molecular recognition, encapsulation, and catalysis.

Host-Guest Interactions and Molecular Recognition

The principles of molecular recognition, where a host molecule selectively binds to a guest molecule, are fundamental to supramolecular chemistry. Pyridine-based structures are known to be effective in recognizing and binding various guest molecules, including carbohydrates and imidazole (B134444) derivatives. nih.govmdpi.com The ability of the 2-aminopyridine (B139424) group to act as a highly effective recognition element for monosaccharides highlights the potential of pyridine derivatives in creating synthetic receptors. nih.gov

While direct studies on this compound are not extensively documented, the broader family of compounds with pyridine or naphthyridine moieties has been shown to effectively bind biotin (B1667282) analogues through hydrogen bonding interactions. mdpi.com The design of these receptors often focuses on enhancing hydrogen bond donor strength and preorganizing the binding site for effective complexation. mdpi.com The formation of stable complexes is a key aspect of host-guest chemistry, with applications ranging from drug delivery to chemical sensing. The development of covalent organic polyrotaxanes (COPRs), which are constructed through host-guest complexes, showcases the potential of these systems in creating advanced materials with applications in areas like bacterial inactivation and CO2 capture. nih.gov

Applications in Selective Separations (e.g., Pyridine/Picoline Mixtures)

The separation of structurally similar compounds, such as pyridine and its methylated derivatives (picolines), is a significant challenge in industrial chemistry. Supramolecular chemistry offers a promising approach to this problem through the design of host compounds that can selectively encapsulate one type of guest molecule over another.

Although there is no specific data on the use of this compound for this purpose, research on other host compounds provides a proof of principle. For instance, the use of specifically designed host molecules has been shown to be extremely effective in separating pyridine/picoline mixtures. This demonstrates the potential of leveraging non-covalent interactions for highly selective separations. The design of such host molecules often relies on creating a cavity or binding site that is complementary in size, shape, and chemical properties to the desired guest molecule.

Electrochemical Studies and Redox Properties

The electrochemical behavior of pyridine derivatives is a rich area of study, with implications for catalysis, energy storage, and synthetic chemistry. The presence of the electron-withdrawing pyridine ring and the electron-donating methoxy groups in this compound suggests a complex and potentially tunable redox chemistry.

Electrosynthesis and Electro-Catalysis

Electrosynthesis offers a green and efficient alternative to traditional chemical synthesis, using electricity to drive chemical reactions. youtube.com While the direct involvement of this compound in electrosynthetic or electro-catalytic processes has not been reported, the broader field provides numerous examples of how pyridine-containing molecules can be utilized.

For instance, a modular synthesis of benzoylpyridines has been developed using a reductive arylation strategy, which can be performed electrochemically. nih.govacs.org This highlights the potential for synthesizing this compound and its derivatives using electrochemical methods. Furthermore, catalyst- and supporting-electrolyte-free electrosynthesis of benzothiazoles and thiazolopyridines in continuous flow has been demonstrated, showcasing the advancements in sustainable electrochemical methodologies. nih.govresearchgate.net

In the realm of electro-catalysis, copper has been shown to catalyze the electrocatalytic hydrogenation of benzaldehyde, leading to both carbonyl hydrogenation and C-C coupling products. nih.gov Molecular nickel catalysts based on pyridine-containing ligands have also been investigated for their ability to electrocatalyze hydrogen production. researchgate.net Moreover, replacing pyridine with pyrazine (B50134) in molecular cobalt catalysts has been shown to affect their electrochemical properties and their efficiency in aqueous H2 generation. mdpi.com These examples underscore the potential for designing electro-catalytic systems based on this compound, where the electronic and steric properties of the ligand could be tuned to control the catalytic activity and selectivity.

Future Research Directions and Unaddressed Scientific Inquiries

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted pyridines is a mature field of organic chemistry, with classical methods such as the Hantzsch dihydropyridine synthesis and the Guareschi–Thorpe condensation providing foundational routes. beilstein-journals.org Industrial production often relies on gas-phase condensations. beilstein-journals.orgbeilstein-journals.org However, these traditional methods can sometimes lack the efficiency, regioselectivity, or functional group tolerance required for the synthesis of complex, highly substituted pyridine (B92270) derivatives like 2-(2,4-Dimethoxybenzoyl)pyridine.

Future research should focus on developing more streamlined and sustainable synthetic strategies. Key areas for exploration include:

Catalytic C-H Activation: Direct C-H functionalization of the pyridine ring with dimethoxybenzoyl groups represents a highly atom-economical approach. Developing selective catalysts for C-H acylation would bypass the need for pre-functionalized starting materials, reducing step counts and waste.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for rapid reaction optimization. Developing a robust flow synthesis for this compound and its analogues could enable more efficient large-scale production and library synthesis.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging C-C bonds under mild conditions. Research into photocatalytic cross-coupling reactions to construct the central ketone linkage of the target molecule could provide a novel and energy-efficient synthetic pathway.

By pursuing these modern synthetic methodologies, chemists can develop more efficient, scalable, and environmentally benign routes to this compound, facilitating its broader study and application.

In-depth Mechanistic Studies of Under-Explored Transformations

The photochemical behavior of related compounds, such as 2-(2',4'-dinitrobenzyl)pyridine, is a well-documented phenomenon characterized by photochromism via intramolecular proton transfer. researchgate.netresearchgate.net This process involves the formation of transient tautomeric species, which have been studied using techniques like time-resolved resonance Raman spectroscopy and femtosecond pump-probe transient absorption spectroscopy. researchgate.netresearchgate.net These studies reveal complex reaction pathways involving multiple intermediates and tautomers. researchgate.net

For this compound, the potential for similar photoinduced transformations remains largely unexplored. The electron-donating methoxy (B1213986) groups, in contrast to the electron-withdrawing nitro groups, would significantly alter the electronic landscape of the molecule and, consequently, its photochemical reactivity.

Future research should aim to:

Investigate Photophysical Properties: A thorough investigation of the absorption, fluorescence, and phosphorescence properties of this compound is a critical first step.

Transient Spectroscopy Studies: Employing ultrafast spectroscopic techniques to probe the excited-state dynamics upon photoexcitation could reveal the existence of short-lived intermediates or tautomers, analogous to those seen in the dinitro-substituted relative.

Elucidate Reaction Mechanisms: Combining experimental data with computational modeling can help to map out the potential energy surfaces of the ground and excited states, providing a detailed mechanistic understanding of any observed photochemical or thermal transformations.

Unraveling the mechanistic details of such transformations could lead to the development of novel photoswitches, sensors, or light-activated materials based on the 2-(benzoyl)pyridine scaffold.

Advanced Computational Predictions of Material Properties and Reactivity

Computational chemistry is an indispensable tool for accelerating the discovery and design of new molecules with desired properties, reducing the time and cost associated with experimental synthesis and testing. biointerfaceresearch.com Methods like Density Functional Theory (DFT) are routinely used to investigate structural, electronic, and spectroscopic properties of molecules. researchgate.net For this compound, a comprehensive computational investigation could provide significant insights and guide future experimental work.

Key areas for computational research include:

Quantum Chemical Calculations: Using DFT and Time-Dependent DFT (TD-DFT), researchers can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (IR/Raman spectra), electronic transitions (UV-Vis spectra), and chemical shifts (NMR spectra). researchgate.net

Reactivity Prediction: Frontier Molecular Orbital (FMO) analysis can predict the most likely sites for electrophilic and nucleophilic attack, offering insights into the molecule's reactivity. Molecular Electrostatic Potential (MEP) maps can further illuminate reactive sites and intermolecular interaction patterns.

ADMET Prediction: For potential pharmaceutical applications, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. biointerfaceresearch.com Such predictions can help to assess the drug-likeness of the compound early in the discovery process. nih.gov

Machine Learning Models: Advanced machine learning models, such as Δ²-learning, can predict high-level properties like reaction activation energies with the computational cost of lower-level methods, providing a powerful tool for accelerating the characterization of chemical reactions. nih.gov

These computational studies would not only provide a fundamental understanding of the intrinsic properties of this compound but also enable a rational, prediction-driven approach to designing new derivatives with tailored functions.

Exploration of New Applications in Emerging Fields of Chemical Science

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases, including cancer, bacterial infections, and cardiovascular conditions. nih.govnih.govnih.gov The versatility of the pyridine nucleus suggests that this compound could serve as a valuable building block in several emerging fields.

Future research should explore the following potential applications:

Medicinal Chemistry: The compound could be used as a scaffold for developing new therapeutic agents. Its derivatives could be screened for a variety of biological activities, including anticancer, antibacterial, and antifungal properties, areas where pyridine-containing compounds have shown significant promise. nih.govnih.govmdpi.com Molecular docking studies could be employed to investigate potential interactions with biological targets like enzymes or receptors. nih.gov

Materials Science: The electronic properties of the benzoylpyridine core could be exploited in the development of new organic electronic materials. By modifying the substituents, it may be possible to tune the HOMO/LUMO energy levels for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors.

Agrochemicals: Many successful pesticides and herbicides are based on heterocyclic structures. mdpi.com Screening this compound and its derivatives for insecticidal and fungicidal activity could lead to the discovery of new crop protection agents.

By systematically exploring these diverse application areas, the scientific community can unlock the full potential of this compound as a versatile platform for innovation in chemistry and related disciplines.

Q & A

Q. Q1. What are the common synthetic routes for 2-(2,4-Dimethoxybenzoyl)pyridine, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The compound is typically synthesized via electrophilic aromatic substitution (EAS). A plausible route involves reacting a pyridine derivative (e.g., 2-benzylpyridine) with a dimethoxybenzoyl electrophile under acidic conditions. Optimization strategies include:

  • Catalyst Selection: Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity .
  • Temperature Control: Maintain temperatures between 80–100°C to balance reaction rate and side-product formation .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, achieving >95% purity .
  • Yield Improvement: Pre-activate the electrophile by nitration or sulfonation before coupling .

Advanced Synthesis

Q. Q2. How can researchers address discrepancies in reported photochromic properties of this compound under varying UV exposure conditions?

Methodological Answer: Photochromic behavior depends on substituent electronic effects and crystal packing. To resolve contradictions:

  • Controlled Irradiation: Use monochromatic UV light (e.g., 365 nm) at controlled intensities to standardize excitation .
  • Spectroscopic Monitoring: Track colorimetric changes via UV-Vis spectroscopy and correlate with DFT calculations to map electronic transitions .
  • Crystallography: Perform single-crystal X-ray diffraction to assess steric effects of methoxy groups on photoisomerization pathways .

Basic Characterization

Q. Q3. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Integrate peaks to confirm stoichiometry .
    • ¹³C NMR: Assign carbonyl (δ ~190 ppm) and pyridine ring carbons .
  • IR Spectroscopy: Confirm C=O stretch (~1680 cm⁻¹) and aromatic C-H bends .
  • Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Reactivity

Q. Q4. What strategies mitigate competing side reactions during the synthesis of this compound via electrophilic substitution?

Methodological Answer:

  • Directing Group Engineering: Introduce electron-donating groups (e.g., methoxy) to the benzoyl moiety to enhance regioselectivity .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce hydrolysis .
  • Byproduct Analysis: Monitor reaction progress via TLC and LC-MS to detect intermediates like nitro or sulfonated derivatives. Adjust stoichiometry to suppress their formation .

Safety and Handling

Q. Q5. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage: Store in airtight containers under nitrogen at 2–8°C to prevent moisture absorption and decomposition .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. Q6. How should researchers resolve conflicting solubility data in different solvents for this compound?

Methodological Answer:

  • Reproducibility Checks: Repeat solubility tests in standardized solvents (e.g., DMSO, ethanol) under controlled temperatures .
  • Purity Verification: Use HPLC to confirm sample purity (>99%) and rule out impurities affecting solubility .
  • Computational Modeling: Apply COSMO-RS simulations to predict solubility trends based on solvent polarity and hydrogen-bonding capacity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.